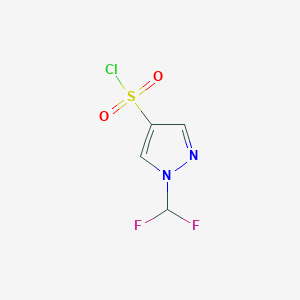

1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride" is a chemical entity that appears to be related to a class of compounds known as sulfonyl-substituted pyrazoles. These compounds have been the subject of various studies due to their potential applications in organic synthesis and medicinal chemistry. The sulfonyl group is a common moiety in many drug molecules, and its presence on the pyrazole ring can significantly alter the chemical and biological properties of these compounds .

Synthesis Analysis

The synthesis of sulfonyl-substituted pyrazoles can be achieved through various methods. One approach involves the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles from N-allenic sulfonylhydrazones, where the migration of the sulfonyl groups can be controlled by changing the Lewis acids . Another method includes the Lewis base-catalyzed synthesis of multisubstituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives, involving a novel 1,3-sulfonyl shift . Additionally, the aminofluorosulfonylation of β,γ-unsaturated hydrazones with sulfur dioxide and N-Fluorobenzenesulfonimide has been developed to synthesize pyrazoline-functionalized aliphatic sulfonyl fluorides .

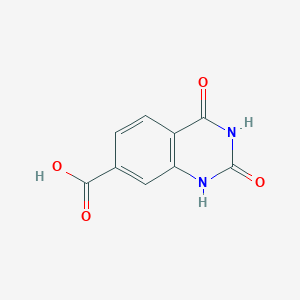

Molecular Structure Analysis

The molecular structure of sulfonyl-substituted pyrazoles has been elucidated using various spectroscopic techniques. For instance, a series of polyfluoro substituted pyrazoline type sulfonamides were characterized by 1H NMR, 13C NMR, 19F NMR, and other spectroscopic methods, revealing the influence of fluorine atoms on the chemical shifts and splitting patterns . Quantum mechanical calculations and spectroscopic investigations have also been conducted on related compounds to obtain molecular structural parameters and vibrational frequencies .

Chemical Reactions Analysis

Sulfonyl-substituted pyrazoles can undergo a variety of chemical reactions. The sulfonyl fluoride products from aminofluorosulfonylation can be transformed into sulfonate esters and amides via sulfur(VI) fluoride exchange (SuFEx) click reactions . Additionally, the ionic liquid 1-sulfopyridinium chloride has been used as a catalyst for the tandem Knoevenagel–Michael reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aldehydes . These reactions demonstrate the versatility of sulfonyl-substituted pyrazoles in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-substituted pyrazoles are influenced by the presence of the sulfonyl group and other substituents on the pyrazole ring. For example, the introduction of fluorine atoms can significantly affect the inhibitory profile against enzymes such as acetylcholinesterase and carbonic anhydrase I and II . The molecular electrostatic potential, non-linear optical properties, and thermodynamic properties of these compounds have been analyzed using computational methods, providing insights into their reactivity and potential applications .

Scientific Research Applications

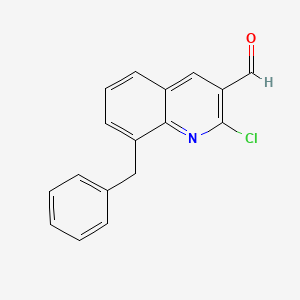

Fungicide Development

- Summary of the Application : “1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride” is used in the synthesis of fungicidally active succinate dehydrogenase inhibitors . These inhibitors carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component, mimicking similar-substituted pyrazole carboxamides .

- Methods of Application : Unique synthesis routes had to be developed for these five-membered heterocyclic systems with such a special substitution pattern . The methods rely on the van Leusen pyrrole synthesis and the halogen dance reaction .

- Results or Outcomes : The synthesized inhibitors showed biological activity against selected Ascomycete pathogens .

Antifungal Activity

- Summary of the Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .

- Methods of Application : The compounds were synthesized and their antifungal activities were tested by an in vitro mycelia growth inhibition assay .

- Results or Outcomes : Most of the synthesized compounds displayed moderate to excellent activities .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, with the development of new reagents and methods . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may focus on the development of more efficient and selective difluoromethylation methods, as well as the exploration of new applications for difluoromethylated compounds in pharmaceutical and agrochemical contexts .

properties

IUPAC Name |

1-(difluoromethyl)pyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF2N2O2S/c5-12(10,11)3-1-8-9(2-3)4(6)7/h1-2,4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGBFMWJADECPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599100 |

Source

|

| Record name | 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

CAS RN |

1006320-00-8 |

Source

|

| Record name | 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)